

# An In-Depth Technical Guide to 3-Bromonaphthalene-2-carboxylic acid

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## Compound of Interest

Compound Name: 3-Bromonaphthalene-2-carboxylic acid

Cat. No.: B1281020

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromonaphthalene-2-carboxylic acid**, a key intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and significant applications, with a focus on its role in medicinal chemistry and materials science.

## Chemical Identity and Properties

**3-Bromonaphthalene-2-carboxylic acid** is an organic compound built upon a naphthalene backbone, which is a fused bicyclic aromatic hydrocarbon.<sup>[1]</sup> Its chemical properties are significantly influenced by the presence of a bromine atom at the 3-position and a carboxylic acid functional group at the 2-position.<sup>[1]</sup> The carboxylic acid group provides acidic properties and allows for reactions such as esterification and amidation, while the bromine substituent serves as a reactive site for further functionalization, making it a valuable synthetic intermediate.<sup>[1]</sup> This compound is typically a solid at room temperature, with good solubility in organic solvents and limited solubility in water.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **3-Bromonaphthalene-2-carboxylic acid**

Property	Value	Source
CAS Number	20717-80-0	[1]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> BrO <sub>2</sub>	[1]
Molecular Weight	251.08 g/mol	[1]
Appearance	Solid at room temperature	[1]
SMILES	C(O) (=O)C1=CC2=C(C=C1Br)C=C C=C2	[1]
InChI	InChI=1S/C11H7BrO2/c12-10- 6-8-4-2-1-3-7(8)5- 9(10)11(13)14/h1-6H,(H,13,14)	[1]
InChI Key	KJEICVAXCBDOSH- UHFFFAOYSA-N	[1]

## Chemical Structure

The structure consists of a naphthalene ring system with a bromine substituent at position 3 and a carboxylic acid group at position 2.

Caption: Chemical structure of **3-Bromonaphthalene-2-carboxylic acid**.

## Spectroscopic Profile

While specific, verified spectroscopic data for **3-Bromonaphthalene-2-carboxylic acid** is not readily available in the cited search results, typical spectral characteristics can be predicted based on its functional groups.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong carbonyl (C=O) stretching absorption band around 1710 cm<sup>-1</sup> and a very broad O-H stretching band from 3400-3000 cm<sup>-1</sup>, characteristic of a carboxylic acid.[2] Aromatic C=C stretching bands would appear around 1500-1600 cm<sup>-1</sup>. [2]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The spectrum would display signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. A broad singlet for the carboxylic acid proton would also be expected at a downfield chemical shift ( $>10$  ppm).
- $^{13}\text{C}$  NMR: The spectrum would show signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the carboxylic acid, typically in the range of  $\delta$  165-185 ppm.

It should be noted that spectral data, including  $^1\text{H}$  NMR, IR, and Mass Spectrometry, for this compound are indexed and may be available through specialized chemical databases.[\[3\]](#)

## Applications in Research and Drug Development

**3-Bromonaphthalene-2-carboxylic acid** is a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science.[\[1\]](#)

- **Synthetic Intermediate:** Its structure contains two key reactive sites. The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives.[\[1\]](#) The bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[\[4\]](#)
- **Precursor for Heterocycles:** It is used as a reagent in the preparation of isochromanones, which are structural motifs found in various biologically active natural products.[\[1\]](#)
- **Drug Discovery:** The naphthalene core is a common scaffold in pharmaceutical agents. The ability to functionalize both the bromine and carboxylic acid positions allows for the generation of diverse molecular libraries for screening and drug development programs.

## Experimental Protocols: A Key Reaction

A common and important reaction involving **3-Bromonaphthalene-2-carboxylic acid** is its conversion to the corresponding methyl ester. This is often a necessary step to protect the carboxylic acid or to modify its reactivity for subsequent synthetic transformations.

Protocol: Synthesis of 3-Bromo-naphthalene-2-carboxylic acid methyl ester[\[4\]](#)

This procedure involves two main steps: activation of the carboxylic acid and subsequent esterification.

- Acid Activation:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend **3-Bromonaphthalene-2-carboxylic acid** in an excess of thionyl chloride ( $\text{SOCl}_2$ ).
  - Gently reflux the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the cessation of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) evolution.
  - Once the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 3-bromo-naphthalene-2-carbonyl chloride.
- Esterification:
  - Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
  - Cool the solution in an ice bath.
  - Add anhydrous methanol to the solution, followed by the dropwise addition of a base such as pyridine to neutralize the  $\text{HCl}$  generated during the reaction.
  - Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
  - Upon completion, perform an aqueous workup to remove pyridine hydrochloride and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure to yield the crude 3-Bromo-naphthalene-2-carboxylic acid methyl ester, which can be further purified by column chromatography or recrystallization.

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## References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Bromonaphthalene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281020#3-bromonaphthalene-2-carboxylic-acid-chemical-structure-and-formula]

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